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Compound of Interest

Compound Name: Lithium amide

Cat. No.: B147963 Get Quote

The physical properties of alkali metal amides are summarized below. As a class, they are

white, crystalline solids when pure, though commercial grades of sodium amide are often gray

due to trace amounts of metallic iron from manufacturing.[1] All react violently with water and

must be handled under anhydrous, inert conditions.[2][3]

Data Presentation: Physical Properties
Property

Lithium Amide
(LiNH₂)

Sodium Amide
(NaNH₂)

Potassium Amide
(KNH₂)

Molar Mass ( g/mol ) 22.96[4] 39.01[1] 55.12[5]

Appearance
White crystalline

powder[6]

White crystalline

powder (often gray)[1]

[7]

White or pale-yellow

solid[5]

Melting Point (°C) 375[8] 210[1] 338[5]

Boiling/Decomp. (°C) 430 (decomposes)[4] 400[1] N/A

Density (g/cm³) 1.178[4] 1.39[7] 1.57[5]

Solubility
The solubility of these simple amides in common organic solvents is generally low.

Liquid Ammonia: This is the most common solvent for reactions involving alkali metal

amides, in which they show slight to moderate solubility. Potassium amide is more soluble

than sodium amide in liquid ammonia.[2]
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Ethereal Solvents (THF, Diethyl Ether): Lithium amide is generally insoluble in anhydrous

ether.[6] The poor solubility of sodium and potassium amides in these solvents often

necessitates their use as suspensions.[9]

Hydrocarbon Solvents (Toluene, Hexane): Alkali metal amides are typically insoluble in

hydrocarbon solvents.[3][6] Toluene or xylene are often used as inert, high-boiling solvents

for reactions at elevated temperatures.[10][11]

Basicity
All three alkali metal amides are exceptionally strong bases. Their strength derives from the

amide anion (NH₂⁻), which is the conjugate base of ammonia (NH₃), an extremely weak acid

with a pKa of approximately 38.[12] This makes them capable of deprotonating a wide range of

weak carbon and nitrogen acids, including terminal alkynes (pKa ≈ 25), alcohols, and activated

C-H bonds adjacent to carbonyls or nitriles.[12][13]

While all are strong, their effective reactivity can be influenced by the associated alkali metal

cation (M⁺):

Li⁺: The small, hard lithium cation forms strong, often covalent, bonds and promotes the

formation of aggregates (oligomers), which can reduce the effective basicity and reactivity of

the amide.

Na⁺: Sodium amide is a widely used, cost-effective, and powerful base. It represents a

balance of reactivity and ease of handling.

K⁺: The large, soft potassium cation forms more ionic bonds with the amide anion. This leads

to a "freer," more reactive amide base, making potassium amide the strongest base of the

three in many applications.

Synthesis of Alkali Metal Amides
The most common laboratory and industrial synthesis involves the reaction of the alkali metal

with liquid or gaseous ammonia, often accelerated by a catalyst.[1][5][10]
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Apparatus Setup

Reaction Workup

Dry Reaction Vessel
(e.g., 3-neck flask)

Inert Atmosphere
(N2 or Ar)

Introduce Alkali Metal
(Li, Na, or K)

Ammonia Source
(gas cylinder)

Add Catalyst
(e.g., Fe(NO3)3)

Condense Liquid NH3
or pass gaseous NH3

Heat to specified temp.
(if required)

Monitor for completion
(e.g., H2 evolution ceases)

Isolate Product
(e.g., evaporate NH3)

Store under Inert Gas

Click to download full resolution via product page

Caption: General workflow for the synthesis of alkali metal amides.

Experimental Protocol 1: Synthesis of Sodium Amide
(NaNH₂)
This procedure is adapted from a reliable method for preparing solid sodium amide by reacting

molten sodium with gaseous ammonia.[10][11]

Apparatus: A three-necked flask or a dedicated iron pot equipped with a mechanical stirrer, a

gas inlet tube extending to the bottom, a gas outlet, and a thermometer well. The outlet

should be connected to a bubbler to monitor gas flow.

Reagents:

Sodium metal: ~175 g (7.6 gram atoms)

Anhydrous ammonia gas

Procedure:

Assemble the apparatus, ensuring all glassware is thoroughly dried. Place the sodium

metal into a nickel crucible inside the reaction pot.[10]

Heat the pot to ~120 °C while passing a slow stream of ammonia through the system to

displace all air and moisture.[10]
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Allow the apparatus to cool to 70-80 °C before proceeding.[10]

Increase heating. The sodium will melt at 97.8 °C. Once molten, lower the gas inlet tube

below the surface of the liquid sodium.[10]

Raise the temperature to 350 °C. The reaction will commence, indicated by the evolution

of hydrogen gas. Maintain a steady flow of ammonia.

The reaction is typically complete in 4-5 hours, indicated by the cessation of hydrogen

evolution.

Once complete, extinguish the heat source and shut off the ammonia flow. Quickly remove

the crucible and pour the molten sodium amide into a shallow, dry iron tray to cool in a

desiccator.[10]

The resulting solid can be pulverized in a mortar under an inert hydrocarbon solvent (e.g.,

kerosene) for storage and use.[10]

Yield: 90-95%.[10][11]

Safety Note: This reaction produces flammable hydrogen gas and should be performed in a

well-ventilated fume hood. Sodium amide is extremely reactive with water.[10]

Experimental Protocol 2: Synthesis of Potassium Amide
(KNH₂)
Potassium amide can be prepared in high yield using the same apparatus and general

procedure as for sodium amide, with a key modification to the reaction temperature.[10]

Reagents:

Potassium metal

Anhydrous ammonia gas

Procedure:

Follow the setup and safety precautions as outlined for sodium amide synthesis.
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After melting the potassium (m.p. 63.5 °C), bring the reaction temperature to 350–360 °C

and maintain it for the entire duration of the reaction.[10]

Isolate the product as described for sodium amide.

Yield: ~95%.[10]

Experimental Protocol 3: Synthesis of Lithium Amide
(LiNH₂)
Lithium amide can be prepared by the reaction of lithium metal with liquid ammonia, which

proceeds more readily than the analogous reactions with sodium or potassium. A catalyst is

typically still employed.

Apparatus: A three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and

a gas inlet.

Reagents:

Lithium wire: 8.4 g (1.20 mol)

Liquid ammonia: ~500 mL

Ferric nitrate hexahydrate (Fe(NO₃)₃·6H₂O): ~0.3 g (catalyst)

Procedure:

Set up the apparatus in a fume hood and ensure it is moisture-free.

Cool the flask to -78 °C (dry ice/acetone bath) and condense ~500 mL of ammonia.

Add the ferric nitrate catalyst to the stirred liquid ammonia.

Add a small piece of lithium metal. The solution will turn deep blue due to the formation of

solvated electrons. The catalyst will initiate the reaction, indicated by the fading of the blue

color to a gray suspension of lithium amide.
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Continue adding the remaining lithium metal in small portions, allowing the blue color to

dissipate after each addition.

Once all the lithium has been added and the blue color is permanently discharged, stir the

resulting gray suspension for an additional 30 minutes to ensure complete reaction.

The lithium amide is typically used in situ as a suspension in liquid ammonia.

Alternatively, the ammonia can be carefully evaporated under a stream of inert gas to yield

the solid amide.

Core Reactivity and Applications in Synthesis
A. Deprotonation of Terminal Alkynes
A primary application of alkali metal amides is the deprotonation of terminal alkynes (pKa ≈ 25)

to form alkali metal acetylides.[13] These acetylides are potent carbon nucleophiles used

extensively in C-C bond formation. Sodium amide in liquid ammonia is the classic reagent for

this transformation.

Caption: Mechanism of terminal alkyne deprotonation by an alkali metal amide.

Experimental Protocol 4: Formation of Phenylacetylene
via Double Dehydrohalogenation
This procedure demonstrates the power of sodium amide in effecting a double elimination,

followed by the deprotonation of the resulting terminal alkyne, which is then reprotonated upon

workup.

Apparatus: 5-L three-necked flask with a mechanical stirrer, gas inlet, and an outlet for

ammonia vapors.

Reagents:

Liquid ammonia: ~3 L

Sodium metal: 100 g (4.35 g atoms)

Styrene dibromide (1,2-dibromoethyl)benzene): 528 g (2.0 moles)
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Anhydrous diethyl ether

Ammonium hydroxide (concentrated)

Procedure:

Prepare a suspension of sodium amide in liquid ammonia from 100 g of sodium as

described in Protocol 1 (liquid NH₃ method).

To the vigorously stirred suspension of NaNH₂, add 528 g of finely powdered, dry styrene

dibromide gradually over ~1 hour. The reaction is exothermic; control the addition rate to

prevent excessive boiling of ammonia.

After the addition is complete, continue stirring for an additional 2 hours.

For workup, add 600 mL of concentrated ammonium hydroxide, followed by 1 L of distilled

water. Allow the mixture to stand until the external frost melts.

Steam distill the mixture until no more oil passes over (~6 hours).

Separate the organic layer (phenylacetylene) from the distillate, wash with water, dry over

anhydrous magnesium sulfate, and distill under reduced pressure.

Product: Phenylacetylene, b.p. 73–74 °C/80 mm.

Yield: 45–52%.

B. The Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of electron-deficient

nitrogen heterocycles, such as pyridine, using sodium amide.[11] The reaction typically

requires high temperatures (e.g., in boiling toluene or xylene) and proceeds via a nucleophilic

addition-elimination mechanism, forming a Meisenheimer-like σ-adduct intermediate.[10][11]

Caption: Simplified logical pathway for the Chichibabin reaction.

Applications in Drug Development
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Alkali metal amides are indispensable in pharmaceutical manufacturing due to their efficacy in

constructing complex molecular architectures.

Intermediate Synthesis: They are widely used as strong bases for deprotonation and

condensation reactions in multi-step syntheses of APIs.

Heterocycle Functionalization: Reactions like the Chichibabin amination provide direct routes

to aminopyridines, which are key structural motifs in numerous drugs.

C-C Bond Formation: Their ability to generate potent carbon nucleophiles (e.g., acetylides) is

crucial for building the carbon skeleton of drug molecules.

Specific Drug Classes: Their use has been noted in the synthesis of pain relievers, anti-

inflammatory drugs, antihistamines, and antibiotics.

Safe Handling and Disposal
Alkali metal amides are highly reactive and hazardous. They react violently with water,

releasing ammonia gas and forming caustic hydroxides.[2] They can also react with

atmospheric oxygen and carbon dioxide, particularly on prolonged storage, potentially forming

explosive peroxides.[3]

All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon) in a

well-ventilated fume hood. Appropriate personal protective equipment (flame-resistant lab coat,

safety glasses, and chemical-resistant gloves) is mandatory.
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Caption: Workflow for the safe handling and quenching of alkali metal amides.
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Protocol 5: Quenching and Disposal of Alkali Metal
Amides
This procedure is for the safe neutralization of residual or waste alkali metal amides.

Apparatus: Reaction flask under an inert atmosphere, addition funnel.

Reagents:

Isopropanol or Toluene (as a diluent)

Ethanol

Water

Dilute acid (e.g., 1M HCl)

Procedure:

Ensure the flask containing the amide is under a positive pressure of inert gas and cooled

in an ice-water bath (0 °C).

If the amide is a solid, suspend it in an inert, high-boiling solvent like toluene to help

dissipate heat.

Slowly, and with stirring, add a less reactive alcohol such as isopropanol dropwise via an

addition funnel. The reaction will evolve gas (ammonia and/or hydrogen). Control the

addition rate to keep the reaction from becoming too vigorous.

Once the initial vigorous reaction subsides, you can switch to a more reactive alcohol like

ethanol and continue the slow, dropwise addition.[10]

After the reaction with ethanol ceases, slowly add water dropwise to quench any

remaining reactive material.

Once the quenching is complete, the resulting basic aqueous solution can be carefully

neutralized with dilute acid before being disposed of according to institutional guidelines.
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Conclusion
Lithium, sodium, and potassium amides are foundational tools in synthetic chemistry. While

they share the same reactive anion, the choice of cation provides a handle to modulate

reactivity and substrate compatibility. Sodium amide offers a robust, economical option for

large-scale applications. Lithium amide's tendency to aggregate can offer unique selectivity,

while potassium amide provides the highest reactivity for challenging deprotonations. A

thorough understanding of their properties, synthesis, and safe handling procedures is critical

for their effective and safe deployment in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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